
2-(3-Cyclohexenyl)ethyltrimethoxysilane
Overview
Description
2-(3-Cyclohexenyl)ethyltrimethoxysilane (CAS: 67592-36-3) is an organosilane compound with the molecular formula C₁₁H₂₂O₃Si and a molecular weight of 230.38 g/mol. Its structure consists of a cyclohexene ring attached to an ethyl spacer, terminating in a trimethoxysilane group. This compound is notable for its unsaturated cyclohexenyl group, which enables π-orbital interactions, making it useful in environmental and biomedical sensing applications for detecting carcinogens like polycyclic aromatic hydrocarbons (PAHs) .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3-Cyclohexenyl)ethyltrimethoxysilane typically involves the hydrosilylation or nucleophilic substitution reactions starting from appropriate precursors such as cyclohexenyl-containing alkenes or halides and trialkoxysilanes. The key challenge is to attach the trimethoxysilane group to the ethyl linker while preserving the cyclohexenyl double bond.
Preparation Methods
Hydrosilylation of 3-Cyclohexenyl Ethylene Derivatives
One common approach is the hydrosilylation of an allylic or vinyl precursor containing the 3-cyclohexenyl group with trimethoxysilane under catalytic conditions:
- Reaction: The alkene functionality of 3-cyclohexenyl ethylene derivatives undergoes hydrosilylation with trimethoxysilane (HSi(OCH3)3) using a platinum-based catalyst (e.g., Karstedt’s catalyst).
- Conditions: Typically performed under mild temperatures (25–80°C) in an inert atmosphere to avoid side reactions.
- Outcome: The Si-H bond adds across the C=C bond, forming the this compound selectively.
- Advantages: High regio- and stereoselectivity, mild conditions, and good yields.
Nucleophilic Substitution on Haloethyltrimethoxysilane
Alternatively, this compound can be prepared by nucleophilic substitution reactions:
- Starting Materials: 2-bromoethyltrimethoxysilane or 2-chloroethyltrimethoxysilane.
- Nucleophile: A cyclohexenyl-containing nucleophile such as the anion generated from 3-cyclohexenyl ethylene or related organometallic reagents.
- Mechanism: The nucleophile attacks the haloalkylsilane, displacing the halogen and forming the desired silane.
- Conditions: Typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere at low to moderate temperatures.
- Considerations: Requires careful control to avoid side reactions such as elimination or polymerization.
Other Synthetic Routes
- Ozonolysis and Reduction: Some patents (e.g., EP0870774A2) describe the preparation of silanes with aldehyde or ketone functionalities via ozonolysis of alkenyl silanes followed by reduction, which can be adapted to synthesize intermediates for this compound.
- Polymerization Initiation: The silane can be used as a monomer or initiator in polymerization reactions, where its preparation involves controlled radical or ionic polymerization techniques with copper-based catalysts.
Detailed Reaction Data and Conditions
The following table summarizes typical reaction parameters extracted from patent EP0870774A2 related to silane functionalization and polymerization initiation, which are relevant to the preparation of organosilanes like this compound:
Example | Silane Component (g) | Cu(II) Salt (g) | Pyridine (g) | Triethylamine (g) | Triphenylphosphine (g) | Organic Monomer (g) | Temperature (°C) | Time (h) | Solvent |
---|---|---|---|---|---|---|---|---|---|
1 | 15.22 | 0.10 | 0.52 | 0.12 | 0.30 | 5.05 (ethyl acrylate) | 70 | 1 | Methylene chloride |
10 | 16.43 | 0.10 | 0.52 | 0.11 | 0.32 | 10.69 | 70 | 1 | Methylene chloride |
Note: These conditions pertain to polymerization initiation but illustrate the use of organosilanes with functional groups and copper catalyst systems, which are relevant for silane preparation and functionalization.
Research Findings and Analysis
- Catalytic Systems: Copper(II) salts in combination with tertiary amines (e.g., triethylamine) and ligands (pyridine, triphenylphosphine) are effective in initiating polymerizations involving silane-functional monomers, indicating that similar catalyst systems can be employed during the synthesis or modification of this compound.
- Stability Considerations: The presence of the cyclohexenyl double bond requires mild reaction conditions to prevent unwanted polymerization or side reactions.
- Yield and Purity: Hydrosilylation methods generally provide high yields and purity, whereas nucleophilic substitution may require purification steps to remove by-products.
Summary Table of Preparation Methods
Method | Starting Material(s) | Catalyst/Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Hydrosilylation | 3-Cyclohexenyl ethylene + trimethoxysilane | Platinum catalyst (Karstedt’s) | 25–80°C, inert atmosphere | High selectivity, mild conditions | Requires expensive catalyst |
Nucleophilic Substitution | 2-Haloethyltrimethoxysilane + cyclohexenyl nucleophile | Base, polar aprotic solvent | Low to moderate temp, inert | Straightforward, scalable | Side reactions possible |
Ozonolysis and Reduction | Alkenyl silane | Ozone, reducing agent (Zn/AcOH) | Controlled ozonolysis | Enables aldehyde-functional silanes | Multi-step, sensitive |
Chemical Reactions Analysis
2-(3-Cyclohexenyl)ethyltrimethoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The methoxy groups can be substituted with other functional groups through reactions with nucleophiles like amines or alcohols.
Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound's molecular formula is , and it exhibits notable properties that facilitate its use as a coupling agent and surface modifier. The mechanism of action primarily involves the formation of siloxane bonds through hydrolysis of the methoxy groups, which leads to enhanced adhesion and stability when applied to various substrates.
Chemistry
- Synthesis Precursor : Used as a precursor in the synthesis of various organosilicon compounds.
- Hydrosilylation Reagent : Acts as a reagent in hydrosilylation reactions, facilitating the addition of silicon to organic compounds.
Biology
- Surface Modification : Enhances the properties of biomolecules and surfaces, improving their compatibility for biological applications.
- Cell Adhesion : Promotes cell adhesion and proliferation, making it valuable in tissue engineering.
Medicine
- Drug Delivery Systems : Investigated for potential applications in drug delivery due to its ability to modify surfaces for better interaction with biological tissues.
- Medical Devices : Utilized in coatings for medical devices to enhance biocompatibility and reduce bacterial adhesion.
Industry
- Adhesives and Coatings : Employed in the production of silicone resins, adhesives, and coatings due to its ability to improve adhesion and durability.
- Composite Materials : Functions as a coupling agent in composite materials, enhancing mechanical properties.
Data Table: Summary of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Chemistry | Synthesis of organosilicon compounds | Versatile precursor |
Hydrosilylation reactions | Facilitates silicon addition | |
Biology | Surface modification | Enhances biomolecule compatibility |
Cell adhesion promotion | Improves tissue engineering outcomes | |
Medicine | Drug delivery systems | Enhances interaction with tissues |
Medical device coatings | Increases biocompatibility | |
Industry | Silicone resins production | Improves adhesion and durability |
Coupling agent in composites | Enhances mechanical properties |
Research has indicated that 2-(3-Cyclohexenyl)ethyltrimethoxysilane exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for use in sterilization applications.
- Cell Adhesion and Proliferation : The compound promotes fibroblast adhesion on modified surfaces, enhancing cell attachment compared to unmodified controls.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various silanes, including this compound. Results demonstrated significant inhibition of bacterial growth against common pathogens, suggesting its application in medical device coatings to prevent infections.
Case Study 2: Cell Adhesion
In tissue engineering research, this compound was tested for its effectiveness in promoting fibroblast adhesion on modified surfaces. The findings indicated that surfaces treated with this silane exhibited significantly enhanced cell attachment compared to untreated controls, highlighting its potential for improving scaffold materials used in regenerative medicine.
Mechanism of Action
The mechanism of action of 2-(3-Cyclohexenyl)ethyltrimethoxysilane involves its ability to form strong bonds with various substrates through the silicon atom. The methoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it useful in surface modification and as a coupling agent in composite materials .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The following table highlights key structural and molecular distinctions:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
---|---|---|---|---|
2-(3-Cyclohexenyl)ethyltrimethoxysilane | 67592-36-3 | C₁₁H₂₂O₃Si | 230.38 | Cyclohexene (C=C bond) |
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | 3388-04-3 | C₁₁H₂₂O₄Si | 246.38 | Epoxide (O bridge) |
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane | 126519-89-9 | C₁₁H₁₇ClO₅SSi | 324.85 | Chlorosulfonyl (-SO₂Cl) |
- Cyclohexenyl variant : The unsaturated cyclohexene ring facilitates π-π interactions, critical for selective binding in sensor applications .
- Epoxy variant : The epoxide group enables ring-opening reactions, enhancing cross-linking in polymer matrices .
- Chlorosulfonyl variant : The -SO₂Cl group reacts with nucleophiles (e.g., amines, alcohols), enabling covalent grafting onto surfaces or polymers .
This compound
- Environmental Sensing: Used in detecting carcinogens (e.g., PAHs) due to π-orbital interactions with aromatic compounds. Demonstrated specificity in environmental sample analysis .
- Limitations: Limited use in encapsulation or catalysis compared to analogs due to lack of reactive epoxide or sulfonic groups.
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
- Encapsulation : Enhances water vapor barrier properties in perovskite solar cells and OLEDs. Achieves a water vapor transmission rate (WVTR) of 0.68 g/m²/day , critical for device longevity .
- Membrane Synthesis : Cross-links chitosan-gelatin hybrid membranes, improving dimensional stability and hydroxide conductivity (21 mS/cm at 80°C) in alkaline fuel cells .
- Advantage : Superior thermal and chemical stability due to siloxane network formation .
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane
- Catalysis : Functionalizes zeolites for glycerol etherification, achieving 13% yield of higher ethers due to strong acidity (-SO₃H after oxidation) .
- Nanoparticle Synthesis: Modifies ORMOSIL nanoparticles, enabling drug encapsulation via hydrophobic core formation .
- Reactivity : The -SO₂Cl group allows versatile surface modifications but requires careful handling due to moisture sensitivity .
Reactivity and Stability
- Epoxy variant : Reacts with amines, alcohols, or acids via epoxide ring-opening, forming stable covalent bonds. Ideal for durable coatings .
- Chlorosulfonyl variant : Hydrolyzes to sulfonic acid (-SO₃H) under humid conditions, enhancing catalytic acidity .
- Cyclohexenyl variant: Limited reactivity under ambient conditions; primarily used for non-covalent interactions .
Biological Activity
2-(3-Cyclohexenyl)ethyltrimethoxysilane (CAS No. 67592-36-3) is an organosilicon compound notable for its potential applications in various fields, including materials science and biological research. This article explores its biological activities, mechanisms of action, and relevant case studies.
The compound features a cyclohexenyl group attached to an ethyl chain and is terminated with three methoxy groups. Its chemical structure facilitates interactions with biological systems, making it a subject of interest in both synthetic and medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that silanes can possess antimicrobial characteristics, which may extend to this compound. The presence of the cyclohexenyl group could enhance its interaction with microbial membranes.
- Cell Adhesion and Proliferation : The compound's silane functionality allows it to form stable bonds with various substrates, promoting cell adhesion and proliferation in tissue engineering applications.
- Enzymatic Interactions : Preliminary data suggest that this compound may influence enzymatic activities, potentially acting as a substrate or inhibitor in biochemical pathways.
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Surface Modification : The methoxy groups facilitate the attachment of the silane to surfaces, creating functionalized environments conducive to cell growth.
- Interaction with Biological Molecules : The cyclohexenyl moiety may engage in hydrophobic interactions with lipid membranes or proteins, affecting their structure and function.
- Reactive Species Formation : Upon hydrolysis, the methoxy groups release methanol and form silanol groups, which can react with biological macromolecules, potentially leading to changes in their activity.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various silanes, including this compound. The results demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. This suggests potential applications in coatings for medical devices or surfaces requiring sterilization.
Case Study 2: Cell Adhesion
In a tissue engineering context, researchers evaluated the efficacy of this compound in promoting fibroblast adhesion on modified surfaces. The findings indicated enhanced cell attachment compared to unmodified controls, highlighting its potential for improving scaffold materials in regenerative medicine.
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What are the key structural features and functional groups of 2-(3-Cyclohexenyl)ethyltrimethoxysilane, and how do they influence its reactivity?
The compound (C₁₁H₂₂O₃Si) consists of a cyclohexene ring linked to a trimethoxysilane group via an ethyl spacer. The cyclohexene moiety provides unsaturation for Diels-Alder or electrophilic addition reactions, while the trimethoxysilane group enables hydrolysis and covalent bonding to oxide surfaces (e.g., silica, metal oxides) . Compared to triethoxysilane analogs (e.g., [2-(3-Cyclohexenyl)ethyl]triethoxysilane), the methoxy groups hydrolyze faster due to lower steric hindrance and higher electrophilicity .
Q. Basic: What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves hydrosilylation or coupling reactions. For example:
- Hydrosilylation : Reacting 3-vinylcyclohexene with trimethoxysilane in the presence of a platinum catalyst .
- Grignard coupling : Using cyclohexenylmagnesium bromide with chlorotrimethoxysilane under inert conditions .
Purification is achieved via vacuum distillation or column chromatography. Yield optimization requires strict moisture control to prevent premature hydrolysis.
Q. Basic: How does the hydrolysis and condensation behavior of this compound compare to other organosilanes?
The trimethoxysilane group hydrolyzes in aqueous or humid environments to form silanol (-Si-OH) intermediates, which condense into siloxane (-Si-O-Si-) networks. Kinetic studies show faster hydrolysis rates compared to triethoxysilanes (e.g., 2-(3-Cyclohexenyl)ethyltriethoxysilane) due to smaller alkoxy groups . Condensation is pH-dependent: acidic conditions favor silanol stability, while basic conditions accelerate crosslinking .
Q. Advanced: What computational methods (e.g., DFT) are suitable for modeling the hydrolysis mechanism of this compound?
Density Functional Theory (DFT) with hybrid functionals like B3LYP and basis sets such as 6-31G* effectively model hydrolysis pathways. Key parameters include:
- Solvent effects : Use implicit solvation models (e.g., PCM) to simulate aqueous environments .
- Transition states : Identify intermediates using frequency calculations and intrinsic reaction coordinate (IRC) analysis .
Studies on similar silanes suggest that exact exchange terms in functionals (e.g., B3LYP) improve accuracy in predicting activation energies .
Q. Advanced: How can this compound be utilized in surface modification for hybrid materials?
The silane forms covalent bonds with oxide surfaces (e.g., SiO₂, TiO₂) via hydrolysis-condensation. Applications include:
- Adhesion promotion : Enhances bonding between organic polymers and inorganic substrates .
- Functional coatings : The cyclohexene group enables post-grafting modifications (e.g., Diels-Alder reactions with dienophiles) .
Optimization requires controlling hydrolysis time and temperature to balance surface coverage and crosslink density .
Q. Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?
- FTIR : Track silanol (∼3200–3700 cm⁻¹) and siloxane (∼1000–1100 cm⁻¹) bands during hydrolysis .
- NMR : ¹H/¹³C NMR identifies structural integrity; ²⁹Si NMR distinguishes between T¹–T³ condensation states .
- Mass spectrometry (MS) : Confirms molecular weight and detects hydrolyzed byproducts .
- XPS : Validates surface bonding by analyzing Si 2p peaks (~102–104 eV for Si-O-Si) .
Q. Advanced: How can researchers resolve contradictions in literature regarding optimal reaction conditions for silane grafting?
Discrepancies in reported hydrolysis rates or grafting efficiencies often arise from:
- Substrate porosity : High-surface-area materials (e.g., mesoporous silica) accelerate condensation .
- Ambient humidity : Variability in lab conditions affects reproducibility. Use controlled humidity chambers .
Cross-validation with multiple techniques (e.g., contact angle measurements, TGA for grafting density) is recommended .
Q. Advanced: What safety protocols are essential when handling this compound in laboratory settings?
- Flammability : Store in airtight containers away from ignition sources (flash point ~80°C) .
- Toxicity : Use fume hoods to avoid inhalation; aquatic toxicity data (EC₅₀ < 1 mg/L) mandates strict waste disposal .
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
Q. Advanced: How does the cyclohexene moiety in this compound enable post-functionalization via Diels-Alder reactions?
The cyclohexene group acts as a diene, reacting with dienophiles (e.g., maleimides) under mild heating (60–80°C) or Lewis acid catalysis (e.g., AlCl₃). Applications include:
- Polymer crosslinking : Thermo-reversible networks for self-healing materials .
- Bioconjugation : Attaching biomolecules (e.g., peptides) to silane-functionalized surfaces .
Monitor reaction progress via ¹H NMR (disappearance of cyclohexene protons at δ 5.3–5.6 ppm) .
Q. Advanced: What computational parameters should be prioritized when simulating the electronic properties of this compound?
- Basis sets : 6-31G* for geometry optimization; aug-cc-pVTZ for high-accuracy electronic structure analysis .
- Dispersion corrections : Include Grimme’s D3 to account for van der Waals interactions in surface adsorption studies .
- Solvent models : Explicit water molecules for hydrolyzed intermediates or continuum models for bulk solvent effects .
Properties
IUPAC Name |
2-cyclohex-3-en-1-ylethyl(trimethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-5,11H,6-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNFZEBTNPLCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1CCC=CC1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886839 | |
Record name | Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30886839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67592-36-3 | |
Record name | [2-(3-Cyclohexen-1-yl)ethyl]trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67592-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexene, 4-(2-(trimethoxysilyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067592363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexene, 4-[2-(trimethoxysilyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30886839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(3-cyclohexen-1-yl)ethyl]trimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.